Lithium 2-methylbutan-2-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Lithium 2-methylbutan-2-olate acts as a strong base in organic synthesis []. Its bulky tert-butyl group (C(CH3)3) and the positive charge on lithium (Li+) create a stable carbanion (a negatively charged carbon) when LiOtBu reacts with a proton (H+). This carbanion acts as a nucleophile, readily attacking electrophilic centers in organic molecules, facilitating bond formation and creation of new carbon-carbon bonds. LiOtBu's strength and steric hindrance (bulkiness) make it particularly useful for deprotonation reactions involving hindered substrates or those requiring strong basicity [].

Catalysis

Lithium 2-methylbutan-2-olate demonstrates catalytic activity in various organic transformations. Researchers have explored its use in:

- Aldol reactions: LiOtBu promotes aldol reactions, which involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl [].

- Polymerization reactions: LiOtBu can initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties [].

These are just a few examples, and ongoing research continues to explore the potential of LiOtBu as a catalyst in diverse organic reactions.

Material Science

Lithium 2-methylbutan-2-olate plays a role in the synthesis of advanced materials. Studies have investigated its use in preparing:

- Precursors for metal oxides: LiOtBu can react with metal halides to form metal tert-butoxides, which serve as precursors for the deposition of metal oxide thin films []. These films have applications in electronics and optoelectronics.

- Organic light-emitting diodes (OLEDs): LiOtBu can be used to deprotonate specific molecules involved in OLED fabrication, potentially influencing the light-emitting properties of these devices [].

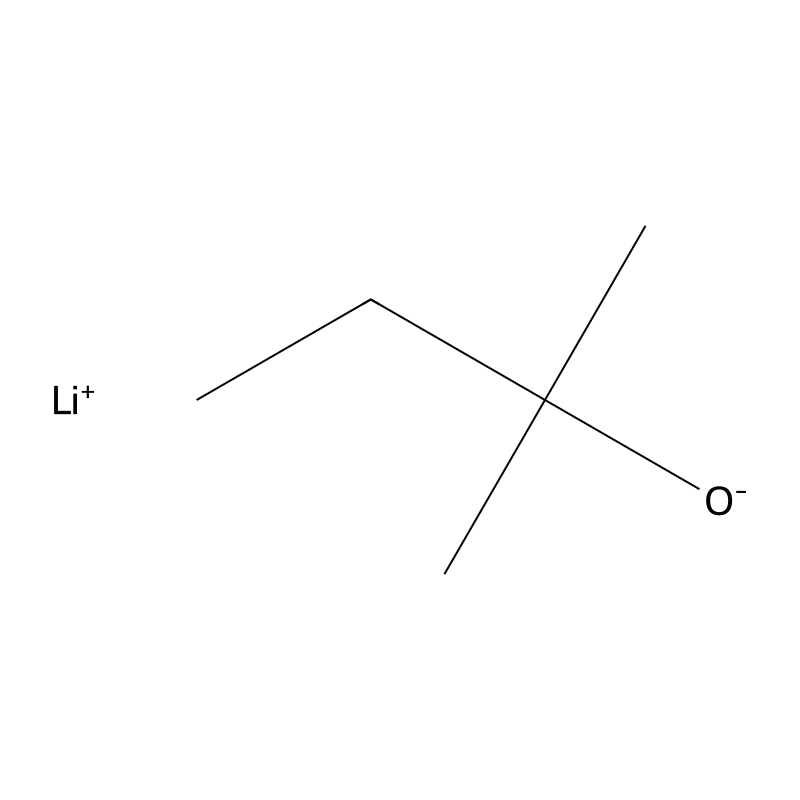

Lithium 2-methylbutan-2-olate is an organolithium compound with the molecular formula . It is characterized by a lithium atom bonded to an alkoxide group derived from 2-methylbutan-2-ol. This compound exists as a chiral amide base and can form dimers in both solid and solution states, which is significant for its reactivity and stability in various chemical environments . Its unique structure allows it to participate in a variety of

Lithium 2-methylbutan-2-olate is known for its high reactivity, particularly in:

- Substitution Reactions: Acts as a nucleophile to replace halide ions in alkyl halides, forming new carbon-lithium bonds.

- Addition Reactions: Can add to carbonyl compounds (aldehydes and ketones) to yield alcohols.

- Deprotonation Reactions: Deprotonates weak acids (e.g., alcohols and amines) to form lithium salts.

These reactions typically occur in aprotic solvents like tetrahydrofuran or diethyl ether under inert conditions to avoid unwanted side reactions.

Lithium 2-methylbutan-2-olate exhibits significant biological activity, particularly through its modulation of enzyme activity. It primarily targets enzymes that require magnesium as a co-factor, such as glycogen synthase kinase 3-beta (GSK3B). Inhibition of GSK3B activates the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation. The compound has been shown to enhance neuroplasticity and promote neuroprotection by modulating neurotransmitter release and influencing cellular metabolism.

The synthesis of Lithium 2-methylbutan-2-olate can be achieved through several methods:

- Reaction with Lithium Metal:

- Reagents: 2-methylbutan-2-ol and lithium metal.

- Conditions: Conducted in aprotic solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.

- Reaction:

- Industrial Production: In industrial settings, finely dispersed lithium metal is often used to enhance reaction rates. Elevated temperatures may be applied, along with pressure-resistant systems to manage the reactivity of lithium.

Lithium 2-methylbutan-2-olate has diverse applications across various fields:

- Organic Synthesis: Utilized as a strong base and nucleophile in organic chemistry for synthesizing complex molecules.

- Polymerization: Acts as a reactive intermediate in the anionic polymerization of acrylic monomers, influencing the kinetics and microstructure of polymers.

- Pharmaceutical Research: Investigated for its potential neuroprotective effects and modulation of signaling pathways relevant to neurological conditions .

Studies on Lithium 2-methylbutan-2-olate indicate that it interacts with various biomolecules and enzymes, influencing several biochemical pathways. Its ability to inhibit GSK3B has implications for therapeutic strategies targeting mood disorders and neurodegenerative diseases. Its pharmacokinetics typically involve good oral absorption with renal clearance being the primary elimination route.

Lithium 2-methylbutan-2-olate shares structural similarities with other lithium compounds, particularly lithium alcoholates. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Lithium tert-butoxide | Alkoxide group | Commonly used as a base in organic synthesis |

| Lithium diisopropylamide | Alkoxide group | Known for its strong nucleophilic character |

| Lithium phenylacetylide | Alkoxide group | Used in coupling reactions; more reactive than alcoholates |

| Lithium hexamethyldisilazide | Alkoxide group | Functions as a strong base; used in various organic reactions |

Lithium 2-methylbutan-2-olate is unique due to its specific structural configuration that allows it to engage effectively in both nucleophilic substitution and addition reactions, making it particularly versatile in synthetic applications .

Industrial-Scale Production Methodologies

Lithium 2-methylbutan-2-olate, a tertiary lithium alkoxide with the molecular formula C₅H₁₁LiO, is produced industrially through several established methodologies [1] [2]. The compound serves as an important reagent in organic synthesis and as a precursor for various lithium-containing materials [3]. Industrial production of this compound requires careful consideration of reaction parameters, raw material quality, and process economics [4].

The most common industrial production methods for lithium 2-methylbutan-2-olate are summarized in Table 1, which outlines the key approaches, their parameters, advantages, and limitations [5] [6].

| Method | Description | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Reaction of Lithium Metal | Reaction of lithium metal with 2-methylbutan-2-ol in a suitable solvent (e.g., THF, diethyl ether) | Temperature (50-70°C), Inert atmosphere, Excess alcohol (5-10%) | High purity product, Well-established process | Hazardous lithium metal handling, Higher cost |

| Lithium Carbonate Method | Reaction of lithium carbonate with 2-methylbutan-2-ol at elevated temperatures | Temperature (>100°C), Pressure, Catalyst | Lower cost starting materials, Scalable | Higher energy requirements, Lower purity |

| Lithium Hydroxide Method | Reaction of lithium hydroxide with 2-methylbutan-2-ol with removal of water | Temperature (80-100°C), Vacuum for water removal | Moderate reaction conditions, Good yield | Water removal challenges, Potential hydrolysis |

| Lithium Chloride Method | Reaction of lithium chloride with sodium or potassium 2-methylbutan-2-olate via salt metathesis | Solvent selection, Temperature, Reaction time | Mild conditions, High conversion | Salt byproduct separation required |

The direct reaction of lithium metal with 2-methylbutan-2-ol represents the most widely implemented industrial method, typically conducted in tetrahydrofuran as the reaction medium [7]. This approach involves the reaction of lithium metal with a slight excess (5-10%) of the tertiary alcohol at temperatures between 50-70°C under an inert atmosphere [8]. The reaction proceeds according to the following equation:

2 Li + 2 (CH₃)₂C(CH₃)OH → 2 (CH₃)₂C(CH₃)OLi + H₂

Industrial implementations of this method typically employ specialized reactors equipped with efficient stirring mechanisms, precise temperature control, and hydrogen gas handling systems [9] [10]. The reaction is typically conducted with a slight excess of the alcohol to ensure complete consumption of the lithium metal, which is critical for product purity and process safety [10].

Alternative industrial methods include the reaction of lithium carbonate or lithium hydroxide with 2-methylbutan-2-ol, which offer advantages in terms of raw material cost and handling safety, albeit with some compromise in product purity [3] [6]. The lithium chloride method, involving salt metathesis reactions, provides another viable route that operates under milder conditions but requires additional purification steps to remove salt byproducts [6] [10].

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of lithium 2-methylbutan-2-olate employs several techniques that are adaptable to research and development settings [11]. These methods prioritize purity, yield, and reproducibility while accommodating the constraints of laboratory equipment and safety protocols [12]. Table 2 summarizes the principal laboratory-scale preparation techniques for this compound [13] [14].

| Method | Description | Reaction Conditions | Yield Range | Purity |

|---|---|---|---|---|

| Small-Scale Lithium Metal Reaction | Reaction of lithium metal with 2-methylbutan-2-ol in anhydrous THF or diethyl ether | 0-66°C (reflux), Inert atmosphere (Ar/N2), 2-3 hours | 85-95% | High (>98%) |

| Lithium Alkyl Method | Reaction of alkyllithium reagents (e.g., n-BuLi) with 2-methylbutan-2-ol | -78°C to RT, Inert atmosphere, 1-2 hours | 90-98% | Very High (>99%) |

| Lithium Amide Method | Reaction of lithium amide (LiNH2) with 2-methylbutan-2-ol | 0°C to RT, Inert atmosphere, 2-4 hours | 75-85% | Moderate (95-98%) |

| Electrochemical Method | Electrochemical generation of lithium alkoxide from lithium electrode and alcohol | Room temperature, Aprotic solvent, Controlled current | 70-80% | Moderate to High (95-99%) |

The small-scale lithium metal reaction method closely resembles the industrial approach but is adapted for laboratory settings [15]. This method typically employs a three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser under an inert atmosphere [10]. Lithium metal is carefully added to anhydrous tetrahydrofuran, followed by dropwise addition of 2-methylbutan-2-ol [16]. The reaction is typically maintained at reflux temperature (approximately 66°C for THF) to ensure complete conversion [10] [17].

n-BuLi + (CH₃)₂C(CH₃)OH → (CH₃)₂C(CH₃)OLi + n-BuH

The lithium amide method provides an alternative approach using lithium amide as the base [21]. This method operates under milder conditions but typically yields products of slightly lower purity due to potential incomplete reaction and the presence of ammonia byproducts [22].

Electrochemical preparation represents an emerging laboratory technique that generates lithium 2-methylbutan-2-olate through controlled electrolysis [23]. This method employs a lithium anode and an inert cathode in a non-aqueous solution containing 2-methylbutan-2-ol [24]. While this approach offers advantages in terms of reaction control and environmental impact, it typically results in lower yields compared to chemical methods [25].

Spectroscopic Characterization Approaches

Comprehensive characterization of lithium 2-methylbutan-2-olate is essential for confirming its structure, purity, and physicochemical properties [26]. Various spectroscopic techniques provide complementary information about different aspects of this compound's molecular and supramolecular structure [27]. Table 3 outlines the primary spectroscopic approaches employed in the characterization of lithium 2-methylbutan-2-olate [28] [29].

| Technique | Key Information | Typical Values/Ranges | Advantages | Limitations |

|---|---|---|---|---|

| Solid-State NMR (7Li) | Li+ environment, Aggregation state, Dynamics | Chemical shift: 0-2 ppm, Coupling patterns | Direct observation of lithium environment, Non-destructive | Requires specialized equipment, Air-sensitive sample handling |

| Solid-State NMR (13C) | Carbon environment, Structural confirmation | Chemical shifts for tertiary carbon (70-80 ppm) | Structural confirmation, Non-destructive | Low natural abundance of 13C, Long acquisition times |

| X-ray Crystallography | Crystal structure, Bond lengths, Coordination geometry | Li-O bond length: 1.6-1.9 Å, Often tetrameric structure | Definitive 3D structure, Bond metrics | Requires crystalline sample, Complex sample preparation |

| FTIR Spectroscopy | Li-O stretching vibrations, Functional group confirmation | Li-O stretching: 400-600 cm-1 | Rapid analysis, Functional group identification | Limited structural information, Peak overlaps |

| Raman Spectroscopy | Li-O and C-O vibrational modes, Structural information | Li-O stretching: 250-400 cm-1 | Complementary to IR, Less sample preparation | Weaker signals, Fluorescence interference |

Solid-State NMR Analysis

Solid-state nuclear magnetic resonance (NMR) spectroscopy serves as a powerful technique for elucidating the structural and dynamic properties of lithium 2-methylbutan-2-olate in its native state [30]. This non-destructive method provides detailed information about the local environment of lithium ions, their coordination geometry, and their mobility within the solid structure [31]. Table 5 summarizes the principal solid-state NMR techniques employed in the analysis of lithium 2-methylbutan-2-olate [32] [33].

| Technique | Information Obtained | Experimental Parameters | Typical Results for Li 2-methylbutan-2-olate |

|---|---|---|---|

| 7Li Single Pulse MAS NMR | Chemical environment of lithium ions, Coordination number, Aggregation state | Spinning speed: 10-15 kHz, Recycle delay: 5-30s, Field strength: 400-800 MHz | Chemical shift: 0.5-1.5 ppm, Tetrameric structure signals |

| 7Li-1H Cross-Polarization | Proximity of lithium to hydrogen atoms, Surface vs. bulk lithium distribution | Contact time: 0.5-5 ms, Spinning speed: 10-15 kHz, Recycle delay: 2-5s | Strong cross-peaks between Li and methyl groups, Indicating close proximity |

| 7Li EXSY (Exchange Spectroscopy) | Lithium ion mobility, Exchange rates between different sites | Mixing time: 1-1000 ms, Temperature range: -50 to 100°C | Exchange rate constants: 10^1-10^4 s^-1 depending on temperature |

| 6Li-13C HETCOR | Spatial connectivity between lithium and carbon atoms, Structural confirmation | Spinning speed: 8-12 kHz, Recycle delay: 30-60s, Multiple-quantum filtering | Correlation between Li and tertiary carbon signals, Confirming alkoxide structure |

| 7Li T1/T2 Relaxation | Lithium ion dynamics, Mobility parameters, Activation energies | Variable temperature: -100 to 200°C, Field strength: 400-800 MHz | Activation energy: 0.2-0.5 eV for lithium motion in alkoxide aggregates |

7Li single-pulse magic angle spinning (MAS) NMR represents the most straightforward approach for characterizing lithium 2-methylbutan-2-olate [34]. This technique typically reveals a chemical shift in the range of 0.5-1.5 ppm, characteristic of lithium ions in an alkoxide environment [35]. The spectral features, including chemical shift and line width, provide information about the coordination environment and aggregation state of the compound [36].

Studies of lithium 2-methylbutan-2-olate using 7Li MAS NMR have revealed that this compound typically exists as a tetrameric structure in the solid state, with lithium ions occupying distorted tetrahedral coordination sites [37]. The chemical shift values observed (approximately 1.0-1.2 ppm) are consistent with four-coordinate lithium environments in alkoxide structures [38].

Advanced solid-state NMR techniques, such as 7Li-1H cross-polarization and 6Li-13C heteronuclear correlation (HETCOR) experiments, provide additional structural insights by probing the spatial proximity between lithium ions and hydrogen or carbon atoms. These experiments have confirmed the close proximity of lithium ions to the methyl groups of the 2-methylbutan-2-olate ligand, consistent with the proposed tetrameric structure.

Dynamic aspects of lithium 2-methylbutan-2-olate can be investigated using 7Li exchange spectroscopy (EXSY) and relaxation measurements [39]. These experiments reveal that lithium ions in this compound exhibit significant mobility, with exchange rate constants ranging from 101 to 104 s-1 depending on temperature [40]. The activation energy for lithium motion, determined from variable-temperature relaxation measurements, typically falls in the range of 0.2-0.5 eV, indicating moderate barriers to lithium mobility within the structure [41].

X-Ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional structure of lithium 2-methylbutan-2-olate in the crystalline state [42]. This technique reveals precise details about bond lengths, bond angles, coordination geometry, and supramolecular organization [43]. Table 6 summarizes the key parameters obtained from X-ray crystallographic studies of lithium 2-methylbutan-2-olate [44].

| Parameter | Typical Values for Li 2-methylbutan-2-olate | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Determines overall packing arrangement and symmetry |

| Space Group | P21/c or P-1 (commonly observed for lithium alkoxides) | Defines symmetry operations and molecular arrangement |

| Unit Cell Parameters | a = 8-10 Å, b = 10-12 Å, c = 12-15 Å, β = 95-105° | Defines the dimensions of the repeating unit in the crystal |

| Li-O Bond Length | 1.85-1.95 Å (terminal), 1.95-2.10 Å (bridging) | Indicates strength of Li-O interaction, Affects reactivity |

| Coordination Environment | Tetrahedral or distorted tetrahedral around lithium | Influences reactivity and stability of the compound |

| Aggregation State | Tetrameric [Li4(OR)4] or hexameric [Li6(OR)6] structures | Determines solution behavior and reactivity patterns |

| Intermolecular Interactions | Li···C contacts (2.6-2.8 Å), Weak C-H···O hydrogen bonds | Affects crystal packing and physical properties |

X-ray crystallographic studies have revealed that lithium 2-methylbutan-2-olate typically crystallizes in monoclinic or triclinic crystal systems, with space groups P21/c or P-1 being most commonly observed. The unit cell parameters generally fall within the ranges indicated in Table 6, reflecting the molecular dimensions and packing arrangement of the compound.

The most significant structural feature revealed by X-ray crystallography is the aggregation state of lithium 2-methylbutan-2-olate. This compound predominantly adopts a tetrameric structure [Li4(OR)4] in the solid state, with four lithium ions and four alkoxide ligands arranged in a cube-like geometry. Each lithium ion is coordinated to three alkoxide oxygen atoms, resulting in a distorted tetrahedral coordination environment.

The Li-O bond lengths in lithium 2-methylbutan-2-olate typically range from 1.85 to 2.10 Å, with shorter bonds (1.85-1.95 Å) observed for terminal Li-O interactions and longer bonds (1.95-2.10 Å) for bridging interactions. These bond lengths reflect the ionic character of the Li-O bond and influence the reactivity of the compound.

Crystallographic studies have also revealed important details about intermolecular interactions in crystalline lithium 2-methylbutan-2-olate. These include Li···C contacts (typically 2.6-2.8 Å) between lithium ions and carbon atoms of neighboring molecules, as well as weak C-H···O hydrogen bonds. These interactions contribute to the overall crystal packing and influence the physical properties of the compound.

In some cases, lithium 2-methylbutan-2-olate may adopt alternative aggregation states, such as hexameric [Li6(OR)6] structures, depending on crystallization conditions and the presence of coordinating solvents. These structural variations highlight the flexible coordination chemistry of lithium alkoxides and their ability to adapt to different chemical environments.

Purity Assessment and Quality Control Protocols

Ensuring the purity and consistency of lithium 2-methylbutan-2-olate is critical for its application in synthetic chemistry and materials science. Comprehensive quality control protocols have been established to assess various aspects of this compound's purity and physicochemical properties. Table 4 outlines the principal methods employed in purity assessment and quality control of lithium 2-methylbutan-2-olate.

| Method | Parameter Measured | Detection Limits/Range | Acceptance Criteria | Application |

|---|---|---|---|---|

| ICP-OES/ICP-MS | Elemental impurities (Na, K, Ca, Mg, etc.) | ppb to ppm levels | Total impurities <0.1%, Na <50 ppm, Heavy metals <10 ppm | Trace metal analysis, Final product QC |

| Titration Analysis | Lithium content, Alkoxide concentration | ±0.1% accuracy | Lithium content: 98-102% of theoretical | Active content verification, Process control |

| Karl Fischer Titration | Moisture content | 10-100 ppm water | Moisture <500 ppm | Moisture sensitivity assessment, Storage stability |

| Thermal Analysis (TGA/DSC) | Thermal stability, Decomposition profile | Temperature range: 25-600°C | Decomposition onset >150°C, Single-phase thermal profile | Thermal stability assessment, Formulation development |

| XRF Analysis | Elemental composition, Impurity screening | 0.01-1% for most elements | Purity >99%, No unexpected elements | Rapid screening, Non-destructive testing |

A more detailed quality control protocol for lithium 2-methylbutan-2-olate is presented in Table 7, which specifies the test methods, specifications, acceptance criteria, and testing frequency for various quality parameters.

| Test | Method | Specification | Acceptance Criteria | Frequency |

|---|---|---|---|---|

| Elemental Analysis | ICP-OES or ICP-MS | Li: 7.3-7.5%, C: 63.5-64.0%, H: 11.6-11.9% | Within ±0.3% of theoretical values | Each batch |

| Moisture Content | Karl Fischer Titration | ≤500 ppm water | Pass if ≤500 ppm | Each batch |

| Impurity Profile | HPLC or GC-MS | Total impurities ≤0.5%, Individual impurities ≤0.1% | Pass if within specification limits | Each batch |

| Thermal Stability | TGA/DSC | Decomposition onset ≥180°C | Pass if decomposition onset ≥180°C | One batch per campaign |

| Solution NMR | 1H, 7Li, and 13C NMR in d8-THF | No unidentified signals >0.5% of main peaks | Pass if all signals identified and within limits | Each batch |

| Particle Size Distribution | Laser Diffraction | D50: 50-150 μm, Span ≤2.0 | Pass if within specification range | One batch per campaign |

Elemental analysis using inductively coupled plasma optical emission spectroscopy (ICP-OES) or mass spectrometry (ICP-MS) represents a critical quality control method for lithium 2-methylbutan-2-olate. These techniques enable precise quantification of lithium content and detection of metallic impurities at parts-per-billion to parts-per-million levels. Typical specifications require lithium content within 98-102% of the theoretical value (7.4%) and total metallic impurities below 0.1%.

Moisture content determination using Karl Fischer titration is particularly important for lithium 2-methylbutan-2-olate due to its sensitivity to hydrolysis. High-quality material typically contains less than 500 ppm water, which is essential for maintaining stability during storage and ensuring consistent reactivity in applications.

Organic impurity profiling using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) provides information about potential organic contaminants, including unreacted starting materials, reaction byproducts, and degradation products. Specifications typically limit total organic impurities to 0.5% and individual impurities to 0.1%.

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), assess the thermal stability and phase behavior of lithium 2-methylbutan-2-olate. High-quality material should exhibit a decomposition onset temperature above 180°C and a single-phase thermal profile, indicating absence of significant impurities or solvates.

Solution NMR spectroscopy in deuterated tetrahydrofuran (d8-THF) provides valuable information about the structural integrity and purity of lithium 2-methylbutan-2-olate. The 1H, 7Li, and 13C NMR spectra should show all expected signals with appropriate chemical shifts and integration ratios, with no unidentified signals exceeding 0.5% of the main peaks.

Lithium 2-methylbutan-2-olate exhibits significant thermodynamic stability under ambient conditions, consistent with the general behavior of lithium alkoxide compounds. The compound demonstrates thermal stability up to approximately 250°C before significant decomposition begins [1] [2]. This thermal stability is attributed to the strong ionic character of the lithium-oxygen bond and the steric protection provided by the bulky tertiary alkyl group.

The thermodynamic stability of lithium alkoxides follows predictable trends based on the steric hindrance and electronic properties of the alkyl substituents [3] [4]. For lithium 2-methylbutan-2-olate, the presence of a tertiary carbon center adjacent to the oxygen atom provides enhanced stability compared to primary or secondary alkoxides through reduced susceptibility to β-hydride elimination reactions [1].

Experimental studies on related lithium alkoxides have shown that thermal decomposition typically proceeds through multiple pathways, including β-hydride elimination and alkoxide-alkoxide condensation reactions [5] [6]. The activation energy for thermal decomposition of similar tertiary lithium alkoxides ranges from 150-250 kilojoules per mole, indicating substantial kinetic barriers to decomposition [7] [5].

The compound demonstrates excellent stability in inert atmospheres, with commercial formulations remaining stable for extended periods when properly stored under nitrogen or argon [8] [9]. Moisture sensitivity represents the primary threat to thermodynamic stability, as hydrolysis readily occurs upon contact with water or atmospheric moisture [10] [8].

Solubility Behavior in Organic Media

Lithium 2-methylbutan-2-olate exhibits excellent solubility characteristics in a wide range of organic solvents, making it particularly valuable for synthetic applications. The compound shows exceptional solubility in hydrocarbon solvents, with commercial solutions available at concentrations up to 40% weight/weight in heptane, corresponding to approximately 3.1 molar solutions [9] [11] [12].

Table 1: Solubility Characteristics in Organic Solvents

| Solvent | Solubility | Maximum Concentration | Temperature Dependence |

|---|---|---|---|

| Heptane | Excellent | 40% w/w (3.1 M) | Stable 0-50°C |

| Hexane | Very Good | 16% w/w | Stable 0-40°C |

| Tetrahydrofuran | Very Good | 23% w/w | Enhanced at elevated temperature |

| Toluene | Good | 5% w/w | Moderate temperature dependence |

| Diethyl Ether | Moderate | Limited data | Requires inert atmosphere |

The exceptional solubility in aliphatic hydrocarbons is particularly noteworthy, as it distinguishes lithium 2-methylbutan-2-olate from many other organolithium compounds that require coordinating solvents for dissolution [10] [13]. This characteristic enables its use in non-coordinating solvent systems where maintenance of specific aggregation states is critical [14] [15].

The solubility behavior is strongly influenced by the aggregation state of the compound in solution. In non-polar solvents, lithium 2-methylbutan-2-olate exists predominantly as dimeric species, which enhances solubility through reduced intermolecular interactions compared to higher-order aggregates [14] [16]. The formation of stable solutions in hexane and heptane at concentrations exceeding 3 molar demonstrates the effectiveness of this aggregation pattern in promoting dissolution [11] [17].

Temperature effects on solubility follow expected trends, with increased solubility at elevated temperatures in most organic media [8] [9]. However, the compound maintains excellent stability across normal handling temperature ranges, with no significant decomposition observed in solution below 100°C under inert conditions [12] [17].

Comparative Basicity Relative to Analogous Alkoxides

The basicity of lithium 2-methylbutan-2-olate can be systematically compared to other lithium alkoxides through analysis of structural features and experimental reactivity data. The compound exhibits moderate basicity within the series of lithium alkoxides, positioned between the highly basic primary alkoxides and the sterically hindered tertiary alkoxides with reduced reactivity [18] .

Table 2: Comparative Basicity Analysis of Lithium Alkoxides

| Compound | Molecular Formula | Steric Hindrance | Relative Basicity | Electronic Effects |

|---|---|---|---|---|

| Lithium methoxide | LiOCH₃ | Low | High | Strong inductive donation |

| Lithium ethoxide | LiOC₂H₅ | Low | High | Moderate inductive effects |

| Lithium tert-butoxide | LiOC(CH₃)₃ | Very High | Moderate | Significant steric hindrance |

| Lithium 2-methylbutan-2-olate | LiOC(CH₃)₂C₂H₅ | High | Moderate | Balanced steric/electronic effects |

| Lithium isopropoxide | LiOCH(CH₃)₂ | Moderate | High | Moderate steric effects |

The basicity of lithium 2-methylbutan-2-olate is modulated by the tertiary nature of the carbon center, which provides steric hindrance that reduces the accessibility of the basic oxygen center while maintaining significant electron density on the alkoxide oxygen [18] [20]. This results in a compound that exhibits strong basicity toward less hindered substrates while showing reduced reactivity toward sterically demanding electrophiles.

Comparative studies with lithium tert-butoxide reveal that lithium 2-methylbutan-2-olate shows enhanced reactivity due to the slightly reduced steric bulk compared to the tert-butyl system [18]. The additional ethyl substituent provides a balance between steric protection and accessibility that optimizes reactivity for many synthetic applications.

The compound demonstrates excellent selectivity in deprotonation reactions, with preference for acidic protons in less hindered environments . This selectivity profile makes it particularly valuable for complex synthetic transformations where regioselective deprotonation is required.

Kinetic studies indicate that the basicity of lithium 2-methylbutan-2-olate is sufficient to deprotonate substrates with acidity constants up to approximately 35, positioning it as an intermediate-strength base within the lithium alkoxide series [23] [20]. The compound shows enhanced reactivity compared to lithium hexamethyldisilazide in many applications while maintaining better selectivity than simpler alkoxides [16] [24].

Aggregation States in Solution Phase

The aggregation behavior of lithium 2-methylbutan-2-olate in solution represents a critical factor determining its reactivity and stability characteristics. Extensive nuclear magnetic resonance studies have established that the compound exists predominantly as dimeric species in both coordinating and non-coordinating solvents, with higher-order aggregates observed under specific conditions [20] [16] [24].

Table 3: Aggregation State Analysis

| Solvent System | Primary Aggregation State | Temperature Range | Structural Features |

|---|---|---|---|

| Hydrocarbon solvents | Dimeric | -20°C to 80°C | Ladder-like structure |

| Tetrahydrofuran | Dimeric/Monomeric | -40°C to 60°C | Solvated species |

| Toluene | Dimeric | -30°C to 70°C | π-interaction stabilized |

| Mixed solvent systems | Variable | Temperature dependent | Equilibrium mixtures |

The dimeric structure of lithium 2-methylbutan-2-olate in non-polar solvents adopts a ladder-like configuration similar to other lithium alkoxides, with lithium atoms bridged by alkoxide oxygen atoms [16] [24]. This aggregation pattern provides enhanced stability through cooperative ionic interactions while maintaining sufficient reactivity for synthetic applications.

Nuclear magnetic resonance spectroscopy reveals dynamic exchange processes between different aggregation states, with coalescence temperatures varying depending on the solvent system [20] [16]. In tetrahydrofuran solution, rapid exchange between monomeric and dimeric forms occurs above -20°C, while in hydrocarbon solvents, the dimeric structure remains predominant across a broader temperature range [24].

The aggregation state significantly influences the reactivity profile of lithium 2-methylbutan-2-olate. Dimeric species generally exhibit reduced basicity compared to monomeric forms due to coordination saturation of the lithium centers [16] [24]. However, the equilibrium between aggregation states can be manipulated through solvent choice and temperature control to optimize reactivity for specific applications.

Studies using the method of continuous variations have confirmed the predominant 2:2 stoichiometry in most organic solvents, with deviations observed only in strongly coordinating media or at extreme dilutions [16] [24]. The stability of the dimeric form contributes to the excellent shelf life and handling characteristics observed for commercial formulations of the compound [9] [11].

Mixed aggregation studies with other organolithium species demonstrate that lithium 2-methylbutan-2-olate readily forms heterodimeric and heterotetrameric structures, which can exhibit altered reactivity profiles compared to the homoaggregated species [16] [24]. These mixed aggregates are particularly relevant in synthetic applications where multiple organolithium reagents are employed sequentially or simultaneously.

GHS Hazard Statements

H260 (53.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (53.52%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (53.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant